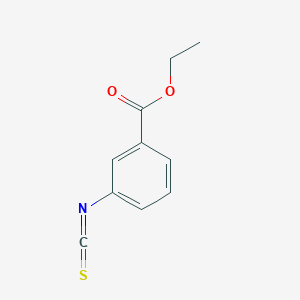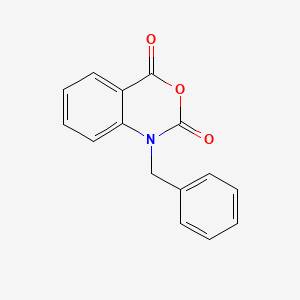
2-甲基硫代丙醛
描述
2-Methylmercapto-propionaldehyde is an organic compound with the molecular formula C4H8OS. It is also known as 3-(Methylthio)propionaldehyde or Methional. This compound is characterized by the presence of a methylthio group attached to a propionaldehyde backbone. It is commonly used as an intermediate in the synthesis of various chemicals and has significant applications in the flavor and fragrance industry.
科学研究应用
2-Methylmercapto-propionaldehyde has a wide range of applications in scientific research:
- Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
- Biology: It is studied for its role in metabolic pathways and its potential as a biomarker.
- Medicine: It is investigated for its potential therapeutic properties and its role in drug synthesis.
- Industry: It is used in the flavor and fragrance industry to impart a savory, cooked potato-like aroma to food products .
生化分析
Biochemical Properties
2-Methylmercapto-propionaldehyde plays a significant role in biochemical reactions, particularly in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . This compound interacts with various enzymes and proteins, including those involved in the Strecker degradation pathway. In this pathway, 2-Methylmercapto-propionaldehyde is formed from the interaction of α-dicarbonyl compounds with methionine, an essential amino acid . The nature of these interactions involves the formation of intermediate products that contribute to the flavor profile of thermally processed foods.
Cellular Effects
2-Methylmercapto-propionaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the production of reactive sulfur species, which can influence cellular redox states and signaling pathways . Additionally, this compound can modulate the expression of genes involved in oxidative stress responses and metabolic pathways, thereby impacting cellular function and homeostasis.
Molecular Mechanism
At the molecular level, 2-Methylmercapto-propionaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation . For example, it is known to interact with flavin mononucleotide (FMN) in the presence of light, resulting in the nonenzymatic oxidation of methionine to produce 2-Methylmercapto-propionaldehyde, ammonia, and carbon dioxide . These interactions can lead to changes in gene expression and metabolic flux, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylmercapto-propionaldehyde can change over time due to its stability and degradation properties. This compound is known to degrade into methanethiol, which then oxidizes into dimethyl disulfide . These degradation products can have long-term effects on cellular function, particularly in in vitro and in vivo studies. The stability of 2-Methylmercapto-propionaldehyde is influenced by factors such as temperature, pH, and the presence of other reactive species.
Dosage Effects in Animal Models
The effects of 2-Methylmercapto-propionaldehyde vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects . Threshold effects have been observed, where certain concentrations of the compound lead to significant changes in cellular metabolism and gene expression. High doses of 2-Methylmercapto-propionaldehyde can result in oxidative stress and damage to cellular components.
Metabolic Pathways
2-Methylmercapto-propionaldehyde is involved in several metabolic pathways, including the methionine cycle and the transsulfuration sequence . It interacts with enzymes such as methionine adenosyltransferase and cystathionine beta-synthase, which play crucial roles in methionine metabolism. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Methylmercapto-propionaldehyde is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of 2-Methylmercapto-propionaldehyde can impact its biological activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of 2-Methylmercapto-propionaldehyde is influenced by targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, 2-Methylmercapto-propionaldehyde may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
准备方法
Synthetic Routes and Reaction Conditions: 2-Methylmercapto-propionaldehyde can be synthesized through the reaction of acrolein with methyl mercaptan. The process involves the following steps:
- Contacting a gaseous mixture of acrolein with a liquid mixture containing methyl mercaptan, a catalyst, and methylmercaptopropionaldehyde methyl thiohemiacetal in a reactive absorber.
- Absorbing the acrolein from the gaseous mixture into the liquid mixture.
- Reacting the absorbed acrolein with methyl mercaptan or methylmercaptopropionaldehyde methyl thiohemiacetal to obtain 2-Methylmercapto-propionaldehyde.
- Removing gaseous impurities and by-products from the liquid mixture.
- Separating the obtained product from the reactive absorber and directing a portion of the separated product to storage or further processing while recycling the remaining portion to the reactive absorber .
Industrial Production Methods: The industrial production of 2-Methylmercapto-propionaldehyde involves a similar process but on a larger scale. Companies like Evonik Industries have developed advanced production processes that increase efficiency and enhance safety. These processes avoid the storage of chemical intermediates, such as acrolein, at the production site .
化学反应分析
Types of Reactions: 2-Methylmercapto-propionaldehyde undergoes various chemical reactions, including:
- Oxidation: It can be oxidized to form sulfoxides and sulfones.
- Reduction: It can be reduced to form alcohols.
- Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
- Oxidation: Sulfoxides and sulfones.
- Reduction: Corresponding alcohols.
- Substitution: Various substituted derivatives depending on the nucleophile used .
作用机制
The mechanism of action of 2-Methylmercapto-propionaldehyde involves its interaction with various molecular targets and pathways. It can act as a nucleophile due to the presence of the sulfur atom, allowing it to participate in various chemical reactions. In biological systems, it can be involved in metabolic pathways related to sulfur-containing compounds .
相似化合物的比较
- 3-(Methylthio)propionaldehyde (Methional): Similar in structure and properties, used in the flavor industry.
- 2-Hydroxy-4-(methylthio)butyronitrile: Used in the synthesis of methionine.
- 3-(Methylthio)propanal: Another sulfur-containing aldehyde with similar applications.
Uniqueness: 2-Methylmercapto-propionaldehyde is unique due to its specific structure, which imparts distinct chemical reactivity and sensory properties. Its ability to act as an intermediate in various synthetic pathways and its significant role in the flavor industry make it a valuable compound .
属性
IUPAC Name |
2-methylsulfanylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-4(3-5)6-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOUKPGPAUUCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336194 | |
| Record name | 2-(Methylthio)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13382-53-1 | |
| Record name | 2-(Methylthio)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















